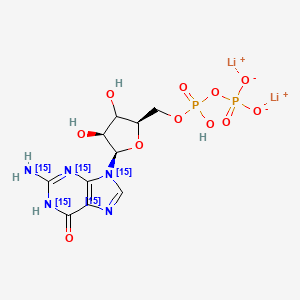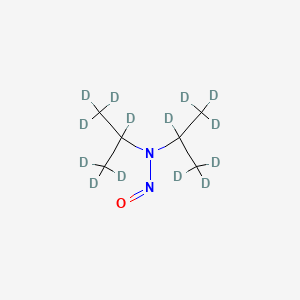
N-Nitrosodiisopropylamine-d14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrosodiisopropylamine-d14 is a deuterium-labeled analog of N-Nitrosodiisopropylamine. It is a nitrosamine compound with the molecular formula C6D14N2O and a molecular weight of 144.27 g/mol . This compound is primarily used in scientific research as a stable isotope-labeled standard for various analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrosodiisopropylamine-d14 typically involves the nitrosation of diisopropylamine-d14. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid. The reaction proceeds as follows: [ \text{(CD3CD2CD2)2NH} + \text{NaNO2} + \text{HCl} \rightarrow \text{(CD3CD2CD2)2NNO} + \text{NaCl} + \text{H2O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated systems to ensure high throughput and precision. The use of automated systems minimizes contamination and improves the consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitrosodiisopropylamine-d14 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various nitroso derivatives, amines, and substituted nitrosamines .
Wissenschaftliche Forschungsanwendungen
N-Nitrosodiisopropylamine-d14 is widely used in scientific research for various applications:
Chemistry: It is used as a standard in analytical chemistry for the quantification of nitrosamines in different samples.
Biology: The compound is used in studies related to the metabolism and toxicology of nitrosamines.
Medicine: It is used in pharmaceutical research to study the impurities in drug substances and products.
Industry: The compound is used in environmental analysis to detect nitrosamine contamination in water and soil samples
Wirkmechanismus
The mechanism of action of N-Nitrosodiisopropylamine-d14 involves its interaction with biological molecules. The nitroso group can form adducts with DNA, proteins, and other cellular components, leading to various biological effects. The compound is known to be a carcinogen, and its effects are mediated through the formation of DNA adducts, which can lead to mutations and cancer .
Vergleich Mit ähnlichen Verbindungen
N-Nitrosodiisopropylamine-d14 is compared with other similar nitrosamine compounds, such as:
N-Nitrosodipropylamine: Similar in structure but lacks deuterium labeling.
N-Nitrosoethylisopropylamine: Contains an ethyl group instead of an isopropyl group.
N-Nitrosomethylphenylamine: Contains a phenyl group instead of an isopropyl group.
The uniqueness of this compound lies in its deuterium labeling, which makes it a valuable standard for analytical applications .
Eigenschaften
Molekularformel |
C6H14N2O |
|---|---|
Molekulargewicht |
144.27 g/mol |
IUPAC-Name |
N,N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)nitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-5(2)8(7-9)6(3)4/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D |
InChI-Schlüssel |
AUIKJTGFPFLMFP-ZVEBFXSZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N=O |
Kanonische SMILES |
CC(C)N(C(C)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


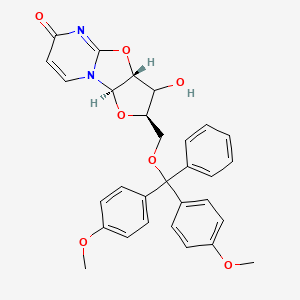
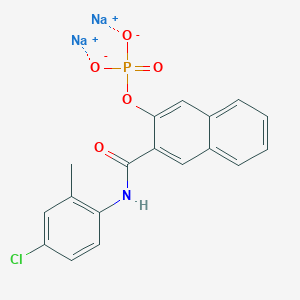


![(17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride](/img/structure/B12387087.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12387105.png)
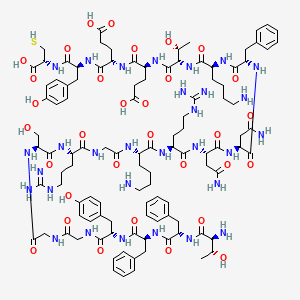

![5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide](/img/structure/B12387142.png)
![(1R,2S,3R,5R,6S,8R,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B12387143.png)

